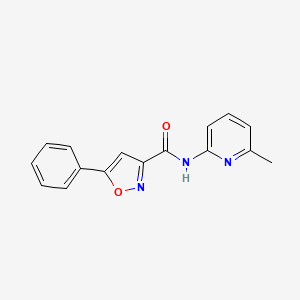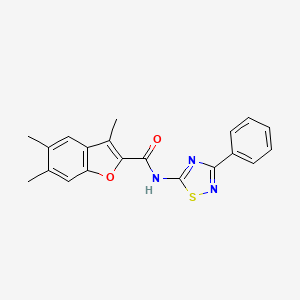
N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that features a pyridine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding, it can modulate signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
- N-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine
- 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
Comparison:
- Structural Differences: While similar in having a pyridine ring, these compounds differ in the additional heterocyclic rings and functional groups attached.
- Unique Properties: N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring and carboxamide group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-15(17-11)18-16(20)13-10-14(21-19-13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18,20) |
InChI Key |
ADEKWKUPUTXRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide](/img/structure/B11359801.png)
![5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11359817.png)
![5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359827.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11359833.png)
![N-(2,4-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359841.png)
![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359843.png)
![5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11359844.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11359848.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B11359851.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359852.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359862.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11359876.png)
